molecular formula C16H17BrMgO2 B14877500 2-(2-Isopropoxyphenoxymethyl)phenylmagnesium bromide

2-(2-Isopropoxyphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14877500
M. Wt: 345.51 g/mol
InChI Key: OFWDLRDKMGHFOH-UHFFFAOYSA-M
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Description

2-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is highly reactive and used to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 2-(2-isopropoxyphenoxymethyl)bromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by using larger reactors and more efficient mixing techniques. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:

  • Dissolving magnesium turnings in tetrahydrofuran.
  • Adding 2-(2-isopropoxyphenoxymethyl)bromobenzene slowly to the magnesium solution.
  • Maintaining the reaction temperature and stirring continuously until the reaction is complete.
  • Purifying the product by filtration and distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Halides: Organic halides are used in substitution reactions.

    Electrophiles: Various electrophiles, such as alkyl halides, are used in coupling reactions.

    Conditions: Reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

    Coupled Products: Formed from coupling reactions with electrophiles.

Scientific Research Applications

2-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide is widely used in scientific research for:

    Organic Synthesis: Used to synthesize complex organic molecules.

    Pharmaceuticals: Involved in the synthesis of drug intermediates.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the synthesis of biologically active compounds.

Mechanism of Action

The compound acts as a nucleophile in various reactions. The magnesium atom in the Grignard reagent forms a bond with the carbon atom, making it highly nucleophilic. This allows the compound to attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The mechanism involves:

  • Formation of the Grignard reagent.
  • Nucleophilic attack on the electrophile.
  • Formation of the product through a series of intermediate steps.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent used in similar reactions.

    2-(2-Fluorobenzyloxy)phenylmagnesium Bromide: Another Grignard reagent with a different substituent.

    Isopropylmagnesium Bromide: Used in similar nucleophilic addition reactions.

Uniqueness

2-(2-isopropoxyphenoxymethyl)phenylmagnesium bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in organic synthesis. Its isopropoxy group offers steric and electronic effects that can influence the outcome of reactions, making it a valuable reagent in the synthesis of complex molecules.

Properties

Molecular Formula

C16H17BrMgO2

Molecular Weight

345.51 g/mol

IUPAC Name

magnesium;1-(phenylmethoxy)-2-propan-2-yloxybenzene;bromide

InChI

InChI=1S/C16H17O2.BrH.Mg/c1-13(2)18-16-11-7-6-10-15(16)17-12-14-8-4-3-5-9-14;;/h3-8,10-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

OFWDLRDKMGHFOH-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=CC=CC=C1OCC2=CC=CC=[C-]2.[Mg+2].[Br-]

Origin of Product

United States

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